Z-Leu-Tyr-NH2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

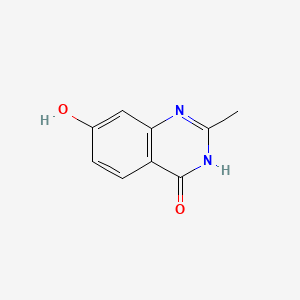

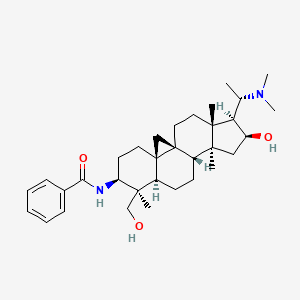

“Z-Leu-Tyr-NH2” is a dipeptide with the CAS number 17263-42-2 . It is a product offered by several chemical suppliers for research and development purposes . One dipeptide, Z-Ser-Leu-NH2, has been found to reduce the cytopathic effect (CPE) of the measles virus in Vero cells .

Synthesis Analysis

The synthesis of peptides like “Z-Leu-Tyr-NH2” often involves the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues . A model dipeptide Boc-NH-(OPyr)Tyr-Leu-CO2Me was shown to produce ortho-, mono-acetylated Tyr product using Pd(OAc)2 as the catalyst . Another method involves the Miyaura borylation and Suzuki coupling methodology .

Molecular Structure Analysis

The molecular formula of “Z-Leu-Tyr-NH2” is C23H29N3O5 . Its average mass is 427.49300 . More detailed structural information can be obtained from resources like ChemSpider .

Chemical Reactions Analysis

Tyrosine residues in peptides like “Z-Leu-Tyr-NH2” can undergo various post-translational modifications, such as glycosylation, nitration, oxidation, and phosphorylation . A carbamate was installed in the hydroxyl group of Tyr, which functioned as a directing group during the hydroxylation process .

科学的研究の応用

Protein Z from Human Plasma : A study by Broze and Miletich (1984) described the purification and characterization of Protein Z from human plasma. Protein Z has an NH2-terminal sequence partially matching Z-Leu-Tyr-NH2. This protein's physiological function remains unknown, but the study provides insights into its structure and properties in the context of plasma proteins (Broze & Miletich, 1984).

Peptidyldiazomethane Inhibitors for Cysteine Proteinases : Crawford et al. (1988) synthesized peptidyldiazomethanes as inactivators of cysteine proteinases. One of the compounds, Z-Leu-Leu-Tyr-CHN2, reacts rapidly with cathepsin L and calpain II. This research highlights the potential use of peptide-based inhibitors in distinguishing between various enzymes (Crawford, Mason, Wikstrom, & Shaw, 1988).

Inhibition of Calpain by Peptidyl Fluoromethyl Ketones : Angliker, Anagli, and Shaw (1992) described the synthesis of Z-Leu-Leu-Tyr-CH2F and its ability to inactivate calcium-activated proteinase from chicken gizzard. This study demonstrates the potential application of peptide derivatives in inhibiting specific enzymes (Angliker, Anagli, & Shaw, 1992).

Synthesis of Oxytocin Analogs : Ferger and Chan (1975) investigated the synthesis of oxytocin analogs using a partially similar peptide sequence. This research provides insights into the methodology of peptide synthesis, which could be relevant for synthesizing peptides like Z-Leu-Tyr-NH2 (Ferger & Chan, 1975).

Safety and Hazards

将来の方向性

The future directions of research on “Z-Leu-Tyr-NH2” and similar peptides could involve further investigation of their potential therapeutic applications . For example, modulation of the endogenous oxytocinergic system might represent a new potential pharmacological approach for the treatment of inflammation .

特性

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O5/c1-15(2)12-20(26-23(30)31-14-17-6-4-3-5-7-17)22(29)25-19(21(24)28)13-16-8-10-18(27)11-9-16/h3-11,15,19-20,27H,12-14H2,1-2H3,(H2,24,28)(H,25,29)(H,26,30)/t19-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYNHAFLVMMCRD-PMACEKPBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-2-ethylbenzo[d]thiazole](/img/structure/B579174.png)

![benzyl N-[(2S)-1-[[2-[[(3R,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B579176.png)

![Aluminum, [anilinato(2-)]chloro- (8CI)](/img/no-structure.png)

![[1,2]Oxazolo[5,4-f][1,2]benzoxazole](/img/structure/B579182.png)

![1-Chloro-4-[4-(4-chlorophenoxy)but-2-enoxy]benzene](/img/structure/B579183.png)

![Bicyclo[4.2.2]deca-2,4,7,9-tetraene](/img/structure/B579184.png)

![6H-Cyclopenta[5,6]naphtho[2,1-d]thiazole](/img/structure/B579185.png)